Cas no 2229018-10-2 (tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate)

2229018-10-2 structure
商品名:tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate
- 2229018-10-2
- EN300-1894941
-
- インチ: 1S/C15H25NO2/c1-5-6-7-9-13-10-8-11-16(12-13)14(17)18-15(2,3)4/h1,13H,6-12H2,2-4H3
- InChIKey: VCDTXSBWNWCTFZ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC(CCCC#C)C1)=O
計算された属性
- せいみつぶんしりょう: 251.188529040g/mol
- どういたいしつりょう: 251.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 29.5Ų
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894941-0.1g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-0.5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-0.05g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-5.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1894941-1.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1894941-10.0g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1894941-10g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 10g |
$5652.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 5g |
$3812.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-0.25g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1894941-2.5g |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate |
2229018-10-2 | 2.5g |
$2576.0 | 2023-09-18 |
tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
2229018-10-2 (tert-butyl 3-(pent-4-yn-1-yl)piperidine-1-carboxylate) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
